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molecular formula C14H10N2O B8766404 4-amino-10-iminoanthracen-9(10H)-one

4-amino-10-iminoanthracen-9(10H)-one

Cat. No. B8766404
M. Wt: 222.24 g/mol
InChI Key: QRKOHQULMICIPX-UHFFFAOYSA-N
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Patent
US04003924

Procedure details

26.3 g of 1-nitro-anthraquinone (96%) is suspended in 110 g of formamide. If ammonia gas is introduced at 155° C, no more starting material may be detected by thin layer chromatography after 4 hours. After complete removal of the solvent by distillation under vacuum, 22.5 g of an 80% 1-amino-anthraquinone (80% of the theoretical yield) which contains 4%, by weight of 1-amino-anthraquinone imine are obtained.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=O)[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[NH3:20]>C(N)=O>[NH2:1][C:4]1[C:17]2[C:16](=[NH:20])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
110 g
Type
solvent
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under vacuum, 22.5 g of an 80% 1-amino-anthraquinone (80% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield) which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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